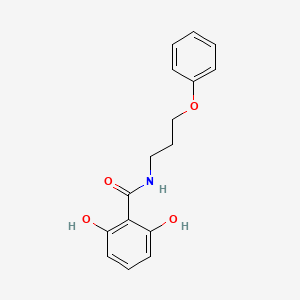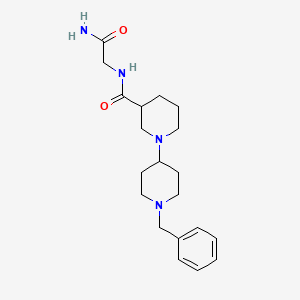
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide is an organic compound characterized by the presence of two hydroxyl groups on a benzamide structure, with a phenoxypropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dihydroxy-N-(3-phenoxypropyl)benzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 3-phenoxypropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Eigenschaften
IUPAC Name |
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-13-8-4-9-14(19)15(13)16(20)17-10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9,18-19H,5,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQDIMULAGFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNC(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5355425.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355441.png)
![2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide](/img/structure/B5355445.png)
![DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B5355448.png)
![1-(4-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5355459.png)
![N-(1-methyl-1H-indol-4-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355463.png)
![5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5355475.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B5355481.png)
![3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5355490.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5355493.png)
![(3S*,4R*)-1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidin-4-amine](/img/structure/B5355511.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid](/img/structure/B5355518.png)
![N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5355526.png)
